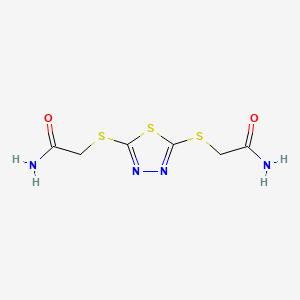

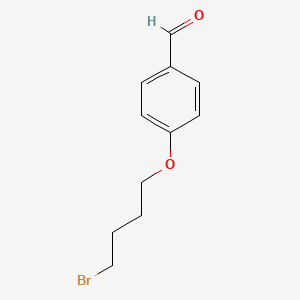

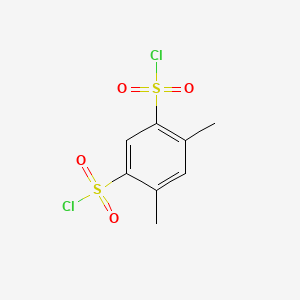

![molecular formula C8H13ClO3 B3033110 1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 84786-96-9](/img/structure/B3033110.png)

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Übersicht

Beschreibung

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, or CEMT, is a chemical compound that is used in a variety of scientific research applications. CEMT is a colorless liquid with a boiling point of 83°C and a melting point of -40°C. It is a derivative of cyclohexane and is commonly used in organic synthesis. CEMT has a wide range of applications in the field of organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Organic Compounds : This compound is utilized in the preparation of various organic substances, such as N-Benzyloxycarbonyl derivatives, which are essential in organic syntheses. The synthesis process involves several stages, including esterification and sulfonation, showcasing the compound's versatility in chemical reactions (Rose et al., 2003).

Application in Coordination Chemistry and Organic Synthesis : The compound is significant in the study of structure-toxicity relationships, particularly in coordination chemistry and organic synthesis. It's been studied for its reactivity and interactions with various chemical classes, highlighting its importance in understanding the toxicological aspects of certain intermediates (Casida et al., 1976).

Polymer Science and Material Chemistry

Masking Carboxy Groups : In polymer science, this compound is used to mask carboxy groups, demonstrating its stability towards aqueous acid. This application is crucial in the synthesis of alkylcobaloximes containing ester and carboxy groups, indicating its role in advanced material chemistry (Atkins et al., 1980).

Polymerization Studies : The compound is involved in studies related to polymerization, particularly in the synthesis of monomers that expand on polymerization. It has been used to prepare monomers with phenyl groups, which demonstrate expansion during polymerization, contributing to the development of new polymeric materials (Saigo et al., 1983).

Functional Monomer Synthesis : It's also used in the synthesis of functional monomers, particularly in the creation of acrylic and bicyclic ortho ester groups. These monomers have been characterized and studied for their polymerization behavior, indicating the compound's significance in the development of specialized polymers (Herweh, 1989).

Radiochemistry and Pharmacology

Synthesis of Radioligands : The compound has been used in the synthesis of radioligands for GABAA receptors. This involves the protection of functional groups and selective catalytic reduction, highlighting its application in radiochemistry and the study of neuropharmacology (Palmer & Casida, 1991).

Study of Cyclic Organophosphorus Compounds : It plays a role in the study of cyclic organophosphorus compounds, particularly in understanding stereospecific formation and ring-opening reactions. This research is crucial for the development of new organophosphorus compounds with potential applications in various chemical industries (Edmundson & Mitchell, 1971).

Equilibrium Polymerization Behavior : The compound is central to the study of equilibrium polymerization behavior in cationic single ring-opening polymerization of bicyclo orthoesters. This research contributes to the understanding of polymerization dynamics and the design of new polymeric materials (Sanda et al., 2001).

Wirkmechanismus

Target of Action

It is structurally similar to dabco (1,4-diazabicyclo[222]octane), a highly nucleophilic tertiary amine base . DABCO is used as a catalyst and reagent in polymerization and organic synthesis . It is also known to be a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .

Mode of Action

Dabco, a structurally similar compound, is known to act as a catalyst in the baylis-hillman reaction . In this reaction, a key step is the addition of the amine catalyst to the activated alkene to form a stabilized nucleophilic anion . This in situ-generated nucleophile then adds to the aldehyde . Subsequent elimination of the catalyst leads to the observed products .

Biochemical Pathways

Dabco is known to be involved in various reactions, including the baylis-hillman reaction , which could potentially affect various biochemical pathways.

Pharmacokinetics

Dabco, a structurally similar compound, is known to be soluble and hygroscopic , which could potentially impact its bioavailability.

Result of Action

Dabco, a structurally similar compound, is known to act as a catalyst in various reactions , which could potentially lead to various molecular and cellular effects.

Action Environment

Dabco, a structurally similar compound, is known to be hygroscopic , suggesting that environmental factors such as humidity could potentially influence its action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

The future directions in the research and application of DABCO and its derivatives could involve the development of new photosensitizers with enhanced tumor selectivity, improving the effectiveness of photodynamic therapy . Additionally, new applications of DABCO in medical devices and other areas could be explored .

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-7-4-10-8(2-3-9,11-5-7)12-6-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSUWHIYSSPTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12COC(OC1)(OC2)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459770 | |

| Record name | 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84786-96-9 | |

| Record name | 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

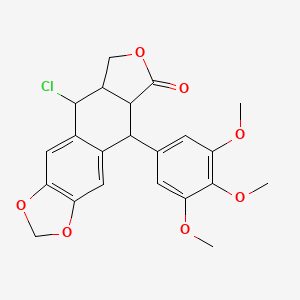

![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)

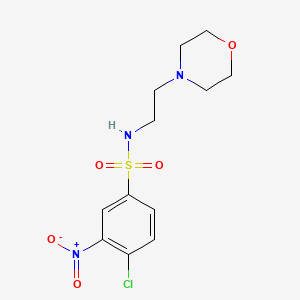

![[1,1'-Binaphthalen]-2-ol](/img/structure/B3033041.png)

![[2,3'-Bifuran]-2',5'-dione, hexahydro-](/img/structure/B3033042.png)

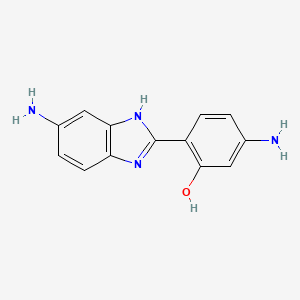

![4-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B3033043.png)

![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3033044.png)